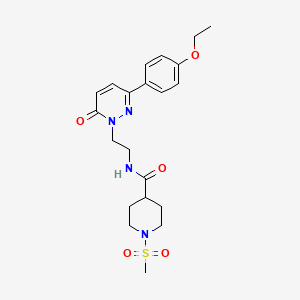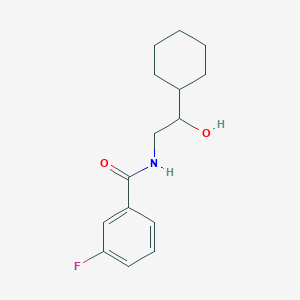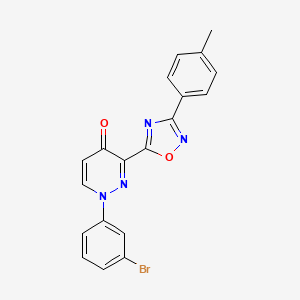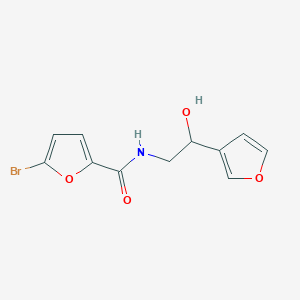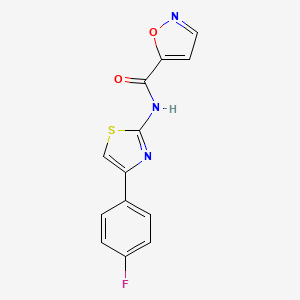
N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of (4-(4-Fluorophenyl)thiazol-2-yl)methanol . The characteristic 1 H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, copper-catalyzed azide-alkyne cycloaddition is a common reaction used in the synthesis of isoxazole derivatives .Physical And Chemical Properties Analysis
The compound is solid in form . The octanol/water partition coefficients for these synthesized compounds are ranged from 4 to 5, higher than that of common herbicides .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. The presence of the thiazole ring in the compound’s structure contributes to its ability to inhibit the growth of various bacterial and fungal species. For instance, certain 2,4-disubstituted thiazole derivatives have shown significant inhibitory activity against microbes, comparable to standard drugs like vancomycin .
Anticancer Potential
The structural analogs of this compound have been explored for their antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). Molecular docking studies suggest that these compounds can bind effectively to cancer-related receptors, indicating a potential for use as lead compounds in anticancer drug design .
Herbicidal Applications
The introduction of fluorine-containing phenyl groups into molecular structures, similar to those found in N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, has been associated with moderate to good herbicidal activities. This suggests its potential use in agricultural chemistry for controlling unwanted plant growth .
Anti-inflammatory Properties
Compounds with a thiazole nucleus have been reported to exhibit anti-inflammatory activities. By altering the substituents on the thiazole ring, researchers can enhance the compound’s efficacy in reducing inflammation, which is beneficial for treating various inflammatory disorders .
Antitubercular Activity
Thiazole derivatives are also known for their antitubercular activity. The compound , due to its thiazole component, may be effective in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Antioxidant Effects
The thiazole ring’s ability to donate electrons and act as a free radical scavenger lends the compound antioxidant properties. This is crucial in preventing oxidative stress-related damage in biological systems .
Antiviral Capabilities
Research into thiazole derivatives has also touched upon their antiviral capabilities. The compound’s structural features may interfere with viral replication processes, offering a pathway for developing new antiviral drugs .
Enzyme Inhibition
The molecular structure of N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide allows it to interact with various enzymes, potentially inhibiting their activity. This enzyme inhibition is key in the treatment of diseases where overactive enzymes play a role .
Mechanism of Action
Future Directions
Thiophene and its substituted derivatives, which include this compound, show interesting applications in the field of medicinal chemistry. They have been found in many important synthetic drug molecules and have a wide range of therapeutic properties . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)10-7-20-13(16-10)17-12(18)11-5-6-15-19-11/h1-7H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCLOHAXXUKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

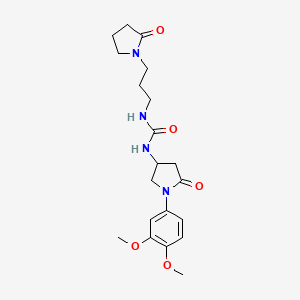
![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)
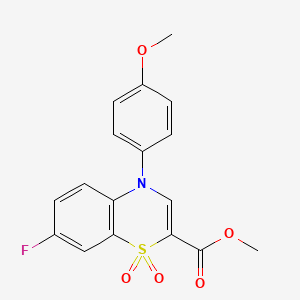
![3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid](/img/structure/B2596715.png)

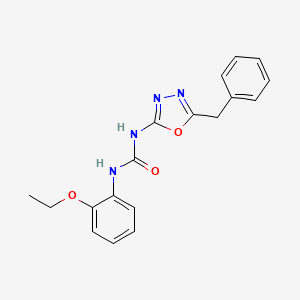

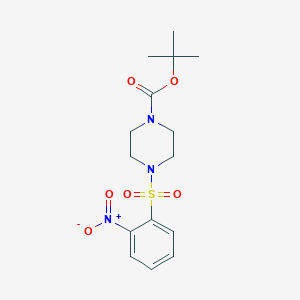
![(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596721.png)
